2-Fluoro-2-(2-fluorophenyl)propanoic acid
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Overview
Description
2-Fluoro-2-(2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a propanoic acid moiety. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Preparation Methods
The synthesis of 2-Fluoro-2-(2-fluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with a fluorinating agent to introduce the second fluorine atom. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-2-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-2-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Fluoro-2-(2-fluorophenyl)propanoic acid can be compared with other fluorinated aromatic carboxylic acids, such as:
2-Fluorobenzoic acid: Similar in structure but lacks the additional fluorine atom on the propanoic acid moiety.
2,4-Difluorobenzoic acid: Contains two fluorine atoms on the benzene ring but differs in the position of the fluorine atoms.
2-Fluoropropionic acid: Similar in having a fluorine atom on the propanoic acid moiety but lacks the aromatic ring.
The uniqueness of this compound lies in its dual fluorination, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIKFIPIMXLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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